molecular formula C13H18N2O4S B2768116 1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene CAS No. 1428364-54-8

1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene

Cat. No. B2768116
CAS RN: 1428364-54-8
M. Wt: 298.36
InChI Key: SYCPLPMTSNUYTG-UHFFFAOYSA-N
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Description

1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene, also known as DASB, is a radiolabeled serotonin transporter (SERT) ligand that has gained significant attention in scientific research. DASB is a potent and selective inhibitor of SERT, a protein responsible for the reuptake of serotonin in the brain. Due to its high affinity and specificity for SERT, DASB is widely used in various research applications, including the study of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

Studies have shown that the photochemical behavior of certain N-aryl-substituted trans-4-aminostilbenes, with variations in the N-aryl group, can significantly influence the formation of a twisted intramolecular charge transfer (TICT) state. This phenomenon is particularly observed in compounds with methoxy substituents, highlighting the role of methoxy groups in affecting photochemical properties (Yang et al., 2004). Such insights are crucial for understanding the photochemical applications of methoxybenzene derivatives in materials science and photophysics.

Catalysis and Crystal Structures

The synthesis and structural analysis of Schiff base copper(II) complexes from reactions involving methoxybenzene derivatives have demonstrated their efficiency and selectivity as catalysts in alcohol oxidation (Hazra et al., 2015). Such compounds' ability to act as tridentate chelating species in catalytic processes is significant for developing new catalysts in synthetic chemistry.

Molecular Structures and Interactions

The detailed study of substituted methoxybenzene derivatives has provided valuable information on their molecular structures and the interactions within their solids. This research contributes to the fundamental understanding of hydrogen bonding and molecular packing, which is vital for the design of materials with specific physical properties (Fun et al., 1997).

Electrosynthesis and Characterization

Electrosynthesis of polymers from methoxybenzene derivatives, such as 1-methoxy-4-ethoxybenzene, has highlighted the potential of these compounds in creating materials with unique electrical and optical properties. This research area opens up new avenues for developing advanced materials for electronics and photonics (Moustafid et al., 1991).

Catalytic Conversion for Biomass Lignin

The bifunctional catalytic conversion of anisole, a methoxybenzene compound, over Pt/HBeta catalysts has been investigated for its potential in converting biomass lignin into gasoline-range molecules. This research is crucial for sustainable energy and chemical production, demonstrating the role of methoxybenzene derivatives in biomass valorization (Zhu et al., 2011).

properties

IUPAC Name

1-[4-(dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-15(2)20(16,17)14-10-6-7-11-19-13-9-5-4-8-12(13)18-3/h4-5,8-9,14H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPLPMTSNUYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(2-Methoxyphenoxy)but-2-YN-1-YL]sulfamoyl}dimethylamine

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